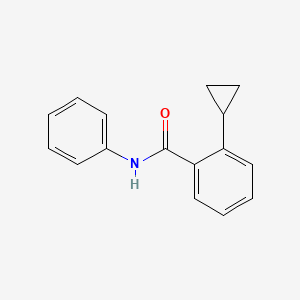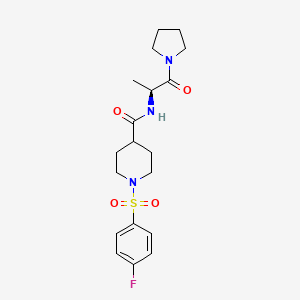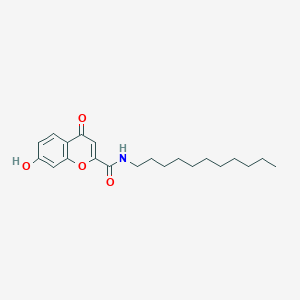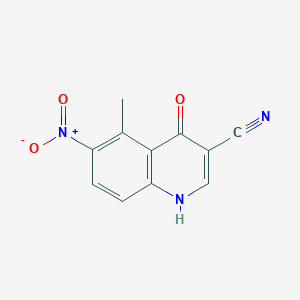
N-(3-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that belongs to the class of amides It is characterized by the presence of phenoxyphenyl and methylphenyl groups attached to a glycyl and lysinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:
Formation of Glycyl Intermediate: The reaction begins with the formation of a glycyl intermediate by reacting glycine with a suitable protecting group.
Coupling with 3-Phenoxyphenyl and 4-Methylphenyl Groups: The glycyl intermediate is then coupled with 3-phenoxyphenyl and 4-methylphenyl groups using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Deprotection and Final Coupling: The protecting groups are removed, and the final coupling with L-lysine is carried out under mild conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl and methylphenyl groups can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may result in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The phenoxyphenyl and methylphenyl groups may interact with hydrophobic pockets in proteins, while the glycyl and lysinamide backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Phenoxyphenyl)glycine: Similar structure but lacks the lysinamide moiety.
N-(4-Methylphenyl)glycine: Similar structure but lacks the phenoxyphenyl group.
L-Lysinamide: Contains the lysinamide backbone but lacks the phenoxyphenyl and methylphenyl groups.
Uniqueness
N-(3-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to the combination of phenoxyphenyl and methylphenyl groups attached to a glycyl and lysinamide backbone. This unique structure may confer specific properties and interactions that are not observed in similar compounds.
Propiedades
Número CAS |
918436-28-9 |
|---|---|
Fórmula molecular |
C27H32N4O3 |
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
(2S)-6-amino-N-(4-methylphenyl)-2-[[2-(3-phenoxyanilino)acetyl]amino]hexanamide |
InChI |
InChI=1S/C27H32N4O3/c1-20-13-15-21(16-14-20)30-27(33)25(12-5-6-17-28)31-26(32)19-29-22-8-7-11-24(18-22)34-23-9-3-2-4-10-23/h2-4,7-11,13-16,18,25,29H,5-6,12,17,19,28H2,1H3,(H,30,33)(H,31,32)/t25-/m0/s1 |
Clave InChI |
GFXPJVKNMHFQEY-VWLOTQADSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC(=CC=C2)OC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane](/img/structure/B12620789.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N,1-trimethyl-](/img/structure/B12620791.png)
![2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620807.png)


![[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12620822.png)
![9-Chlorobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12620826.png)
![4-[4-(Phenoxymethyl)phenyl]butanoic acid](/img/structure/B12620828.png)


![Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-](/img/structure/B12620843.png)
![3-(1H-Imidazol-1-yl)-6-[4-(3-propylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B12620868.png)

![2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B12620877.png)
